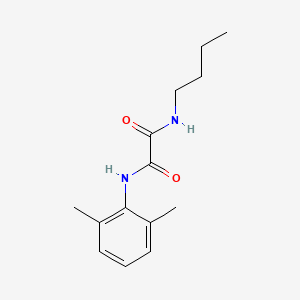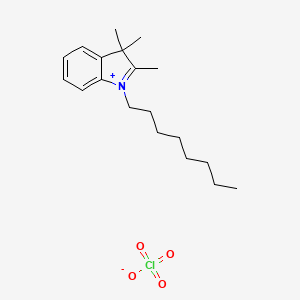
N-butyl-N'-(2,6-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(2,6-dimethylphenyl)ethanediamide, commonly known as BDMPE, is a chemical compound that has gained significant attention in scientific research. BDMPE is a chiral molecule that belongs to the family of N-acyl derivatives of amino acids. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. BDMPE has been found to exhibit various biochemical and physiological effects, making it an essential compound in scientific research.
Mechanism of Action
The mechanism of action of BDMPE is not well understood. However, it is believed that BDMPE exerts its effects by interacting with various receptors in the body. It has been found to interact with the mu-opioid receptor, which is responsible for pain relief and mood regulation.
Biochemical and Physiological Effects
BDMPE has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. BDMPE has also been found to have analgesic effects by interacting with the mu-opioid receptor. Additionally, BDMPE has been found to have antipyretic effects by reducing fever.
Advantages and Limitations for Lab Experiments
BDMPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BDMPE is also soluble in organic solvents, which makes it easy to use in various experiments. However, BDMPE has some limitations, including its high cost and the lack of a well-understood mechanism of action.
Future Directions
There are several future directions for the use of BDMPE in scientific research. One potential area of research is the development of BDMPE-based drugs for the treatment of pain and inflammation. Additionally, BDMPE can be used as a chiral selector in chromatographic separation, making it an essential compound in the field of supramolecular chemistry. Further research on the mechanism of action of BDMPE is also needed to fully understand its effects on the body.
Conclusion
In conclusion, BDMPE is a chemical compound that has gained significant attention in scientific research. It has been found to exhibit various biochemical and physiological effects, making it an essential compound in the field of medicine and chemistry. BDMPE has several advantages for lab experiments, including its stability and solubility in organic solvents. Further research is needed to fully understand the mechanism of action of BDMPE and its potential applications in scientific research.
Synthesis Methods
BDMPE can be synthesized using various methods. One of the most common methods is the reaction of N-butyl ethylenediamine with 2,6-dimethylbenzoyl chloride. The reaction produces BDMPE as a white crystalline powder with a high yield. Other methods include the use of different amines and benzoyl chlorides.
Scientific Research Applications
BDMPE has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BDMPE has also been used as a chiral selector in chromatographic separation. Its ability to form inclusion complexes with various molecules has made it an essential compound in the field of supramolecular chemistry.
properties
IUPAC Name |
N-butyl-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-9-15-13(17)14(18)16-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJWRBWSGCVOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367296 |
Source


|
| Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5622-93-5 |
Source


|
| Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5223031.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)

![N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5223037.png)

![1-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}-1-butanone bis(trifluoroacetate) (salt)](/img/structure/B5223052.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)
![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5223096.png)
![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)
